molecular formula C13H16N2O B506139 2-Ethyl-3-propylquinazolin-4(3H)-one CAS No. 94418-48-1

2-Ethyl-3-propylquinazolin-4(3H)-one

Cat. No. B506139
Key on ui cas rn: 94418-48-1
M. Wt: 216.28g/mol
InChI Key: ZIMFYUBAVNPVMC-UHFFFAOYSA-N
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Patent
US08642609B2

Procedure details

A mixture of 2-ethyl-benzo[d][1,3]oxazin-4-one (541 mg, 3.1 mmol) and propylamine (254 μL, 3.1 mmol) were heated to 110° C. for 1 hour. The crude product was purified by column chromatography (10-40% ethyl acetate-hexanes) to yield the product as a white solid (195 mg, 29%). 1H NMR (CDCl3) δ 1.03 (t, 3H, J=7.4 Hz), 1.41 (t, 3H, J=7.3 Hz), 1.76 (sex, 2H, J=7.7 Hz), 2.86 (q, 2H, J=7.4 Hz), 4.05 (t, 2H, J=7.9 Hz), 7.42 (t, 1H, J=8.1 Hz), 7.63 (d, 1H, J=7.7 Hz), 7.70 (t, 1H, J=7.7 Hz), 8.24 (d, 1H, J=8.1 Hz).
Quantity
541 mg
Type
reactant
Reaction Step One
Quantity
254 μL
Type
reactant
Reaction Step One
Yield
29%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1O[C:5](=[O:13])[C:6]2[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=2[N:8]=1)[CH3:2].[CH2:14]([NH2:17])[CH2:15][CH3:16]>>[CH2:1]([C:3]1[N:17]([CH2:14][CH2:15][CH3:16])[C:5](=[O:13])[C:6]2[C:7](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:8]=1)[CH3:2]

Inputs

Step One
Name
Quantity
541 mg
Type
reactant
Smiles
C(C)C=1OC(C2=C(N1)C=CC=C2)=O
Name
Quantity
254 μL
Type
reactant
Smiles
C(CC)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (10-40% ethyl acetate-hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=NC2=CC=CC=C2C(N1CCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 195 mg
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 29.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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